molecular formula C7H14O2 B3153976 3-Ethyl-3-hydroxypentanal CAS No. 76966-11-5

3-Ethyl-3-hydroxypentanal

Cat. No. B3153976
CAS RN: 76966-11-5
M. Wt: 130.18 g/mol
InChI Key: APAXAUQSAQWWIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-3-hydroxypentanal (EHP) is a type of aldehyde compound, which is a colorless liquid with a characteristic odor. It is a naturally occurring substance that is found in a variety of plants, fruits, and vegetables, as well as in the essential oils of certain plants. EHP has been studied for its potential applications in a variety of scientific fields, including biochemistry, physiology, and pharmacology.

Scientific Research Applications

3-Ethyl-3-hydroxypentanal has been studied for its potential applications in a variety of scientific fields, including biochemistry, physiology, and pharmacology. In biochemistry, 3-Ethyl-3-hydroxypentanal has been studied for its ability to act as a substrate for various enzymes, including cytochrome P450 enzymes and aldehyde dehydrogenase. In physiology, 3-Ethyl-3-hydroxypentanal has been studied for its potential role in the regulation of metabolic pathways, including the tricarboxylic acid cycle and fatty acid metabolism. In pharmacology, 3-Ethyl-3-hydroxypentanal has been studied for its potential role in the modulation of drug metabolism and transport.

Mechanism of Action

The mechanism of action of 3-Ethyl-3-hydroxypentanal is not fully understood. However, it is believed that 3-Ethyl-3-hydroxypentanal acts as a substrate for various enzymes, including cytochrome P450 enzymes and aldehyde dehydrogenase. Cytochrome P450 enzymes are responsible for the metabolism of a variety of drugs, and aldehyde dehydrogenase is responsible for the oxidation of aldehydes. It is believed that 3-Ethyl-3-hydroxypentanal can interact with these enzymes to modulate drug metabolism and transport.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Ethyl-3-hydroxypentanal are not fully understood. However, it is believed that 3-Ethyl-3-hydroxypentanal can act as a substrate for various enzymes, including cytochrome P450 enzymes and aldehyde dehydrogenase. This could potentially lead to the modulation of drug metabolism and transport, as well as the regulation of metabolic pathways, including the tricarboxylic acid cycle and fatty acid metabolism.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Ethyl-3-hydroxypentanal in laboratory experiments include its availability, its low cost, and its low toxicity. The main limitation is the lack of knowledge regarding the biochemical and physiological effects of 3-Ethyl-3-hydroxypentanal.

Future Directions

Future research should focus on further elucidating the biochemical and physiological effects of 3-Ethyl-3-hydroxypentanal, as well as its potential applications in biochemistry, physiology, and pharmacology. Additionally, further research should be conducted to determine the optimal conditions for the synthesis of 3-Ethyl-3-hydroxypentanal, as well as to identify potential new uses for 3-Ethyl-3-hydroxypentanal in laboratory experiments.

properties

IUPAC Name

3-ethyl-3-hydroxypentanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-3-7(9,4-2)5-6-8/h6,9H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APAXAUQSAQWWIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CC=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-3-hydroxypentanal

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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